6-NITRO-4-(3-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE
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Overview
Description
6-NITRO-4-(3-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-NITRO-4-(3-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, which is a classical approach for constructing quinoline derivatives. This method involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst, followed by cyclization and oxidation steps .
Another approach is the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions to form the quinoline core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6-NITRO-4-(3-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE undergoes various chemical reactions, including:
Reduction: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C), or metal hydrides.
Reduction: m-Chloroperbenzoic acid, potassium permanganate.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Reduction: Amino derivatives of the quinoline compound.
Oxidation: Quinoline N-oxides.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
6-NITRO-4-(3-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-NITRO-4-(3-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE involves its interaction with various molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components, leading to cytotoxic effects . Additionally, the quinoline core can intercalate into DNA, disrupting its structure and function .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure and fewer functional groups.
Nitroquinoline: Similar structure but with nitro groups at different positions.
Cyclopentaquinoline: Lacks the nitro groups but has a similar core structure.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development .
Properties
IUPAC Name |
6-nitro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-20(23)12-5-1-4-11(10-12)17-14-7-2-6-13(14)15-8-3-9-16(21(24)25)18(15)19-17/h1-6,8-10,13-14,17,19H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMGPJMANGFVQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=CC=C3[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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